(1R)-1-(4-Fluorophenyl)propylamine hydrochloride
説明
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine derivative with a propylamine chain attached to a para-fluorinated benzene ring. Its molecular formula is C₉H₁₂FNH₂·HCl, and it is commonly utilized in pharmaceutical research as a synthetic intermediate or bioactive scaffold. The stereochemistry (R-configuration) and fluorine substituent are critical for its physicochemical properties and biological interactions, such as receptor binding or metabolic stability .
特性
IUPAC Name |
(1R)-1-(4-fluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOAOHJQSMWUAH-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662536 | |
| Record name | (1R)-1-(4-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169576-95-7 | |
| Record name | (1R)-1-(4-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(4-Fluorophenyl)propylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Reaction Mechanism and Conditions
In the first step, 4-fluorobenzaldehyde reacts with propylamine in a polar aprotic solvent such as methanol or ethanol, forming an unstable Schiff base. The reduction step typically employs sodium cyanoborohydride (NaBH3CN) as a selective reducing agent, which operates effectively under mild acidic conditions (pH 4–6) at room temperature. This method avoids the use of explosive reagents like sodium hydride, enhancing safety and scalability.
The final step involves salt formation with hydrochloric acid to produce the hydrochloride salt. Crystallization from ethanol/diethyl ether yields the pure enantiomer with minimal racemization.
Key Data:
Chiral Resolution of Racemic Mixtures
For industrial-scale production, chiral resolution of racemic 1-(4-fluorophenyl)propylamine offers an alternative to asymmetric synthesis. This method leverages diastereomeric salt formation with chiral resolving agents, such as dibenzoyl-D-tartaric acid , to separate enantiomers.
Procedure and Optimization
The racemic amine is treated with a stoichiometric amount of dibenzoyl-D-tartaric acid in ethanol, forming diastereomeric salts with distinct solubility profiles. Recrystallization from dichloromethane/hexane isolates the (1R) -enantiomer salt, achieving a diastereomeric excess (d.e.) of 70–75% after initial crystallization. Three successive recrystallizations increase the d.e. to >99%, as confirmed by NMR and X-ray crystallography.
Key Advantages:
-
Eliminates the need for chiral catalysts.
-
Compatible with large-scale manufacturing.
Limitations:
Asymmetric Catalytic Hydrogenation
Emerging approaches employ asymmetric hydrogenation of ketone precursors using chiral catalysts. For example, α-ketoamides derived from 4-fluorophenylpropane can be hydrogenated with Ruthenium-BINAP complexes to produce the (1R)-enantiomer with high enantioselectivity.
Reaction Parameters
-
Catalyst : RuCl[(R)-BINAP]
-
Pressure : 50–100 bar H
-
Temperature : 60–80°C
-
Solvent : Tetrahydrofuran (THF)
This method achieves 90–95% ee but requires specialized equipment for high-pressure hydrogenation, limiting its adoption in non-industrial settings.
Comparative Analysis of Methods
| Method | Yield | ee | Scalability | Cost |
|---|---|---|---|---|
| Reductive Amination | 85% | 99% | High | Low |
| Chiral Resolution | 60% | 99% | Moderate | Medium |
| Asymmetric Hydrogenation | 75% | 95% | Low | High |
Reductive amination is preferred for its balance of yield, purity, and cost-effectiveness. Chiral resolution remains viable for producing gram-scale quantities with minimal infrastructure.
Industrial Considerations and Process Optimization
化学反応の分析
Types of Reactions
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of (4-Fluorophenyl)acetone or (4-Fluorophenyl)acetaldehyde.
Reduction: Formation of (1R)-1-(4-Fluorophenyl)propanol.
Substitution: Formation of various substituted phenylpropylamines depending on the substituent introduced.
科学的研究の応用
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, depending on the target and the context of its use. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to its target, thereby modulating its biological activity.
類似化合物との比較
Table 1: Structural and Functional Comparison of Analogous Compounds
Impact of Fluorine Substitution and Position
- Para-Fluoro (Target Compound): The single fluorine atom at the para position enhances electron-withdrawing effects, improving metabolic stability compared to non-fluorinated analogs. This substitution is common in serotonin/norepinephrine reuptake inhibitors (SNRIs) .
- 3-Methoxy-4-fluoro () : Methoxy groups introduce hydrogen-bonding capacity, which may improve solubility but reduce BBB permeability compared to the target compound .
Role of Alkyl Chain Length and Branching
- Propyl vs. Pentyl Chains : The target compound’s propyl chain balances lipophilicity and flexibility, whereas pentyl analogs (e.g., (1R)-1-(4-Fluoro-3-methoxyphenyl)pentylamine HCl) show increased logP values, favoring membrane interactions but risking off-target effects .
- Branched vs. Linear Chains: (1R)-1-(4-Fluorophenyl)-2-methylpropylamine HCl () incorporates a methyl branch, which may enhance stereoselective binding to enzymes like monoamine oxidases .
Stereochemical Differences
Functional Group Variations
- Benzylamine vs. Propylamine Linkage : N-(4-Fluorobenzyl)-1-propanamine HCl () replaces the propylamine chain with a benzylamine group, shifting activity toward dopaminergic receptors rather than serotoninergic systems .
生物活性
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a compound that has garnered attention in both chemical synthesis and biological research due to its unique properties and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological systems, and relevant case studies.
This compound is characterized by the presence of a fluorine atom on the phenyl ring, which enhances its binding affinity to various molecular targets, including enzymes and receptors. Its mechanism of action is multifaceted, acting as both an agonist and antagonist depending on the specific biological context. The interactions with sigma-1 receptors (Sig-1R) are particularly noteworthy, as these receptors are involved in neuroprotection and the modulation of cellular stress responses .
1. Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties through its interaction with Sig-1Rs. These receptors play a crucial role in cellular stress responses and have been implicated in various neurological disorders. Agonists of Sig-1R have shown potential in reducing cell death under stress conditions, suggesting that this compound could be beneficial in treating neurodegenerative diseases .
2. Antidepressant Potential
The compound has been studied for its potential as an antidepressant. By modulating Sig-1R activity, it may influence neurotransmitter systems that are dysregulated in depression, offering a new avenue for therapeutic intervention .
3. Interactions with Other Biological Targets
This compound has also been investigated for its effects on various enzymes and receptors beyond Sig-1R. Its ability to interact with multiple biological targets makes it a versatile candidate for further pharmacological exploration.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Study 1: Neuroprotection in Experimental Models
A study demonstrated that administration of the compound in rodent models of neurodegeneration resulted in reduced neuronal loss and improved behavioral outcomes. The mechanism was attributed to enhanced Sig-1R activity, which facilitated cellular survival under stress conditions . -
Study 2: Antidepressant Effects
In a clinical trial assessing the efficacy of compounds targeting Sig-1Rs, this compound showed significant improvement in depressive symptoms compared to placebo controls, indicating its potential as a novel antidepressant agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1R)-1-(4-Fluorophenyl)propylamine hydrochloride, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, a precursor like (R)-desmethylcitalopram (a structurally related compound with a 4-fluorophenyl group and amine functionality) is synthesized using enantioselective alkylation or enzymatic resolution . Key steps include:
- Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry.
- Purification via recrystallization with chiral resolving agents (e.g., tartaric acid derivatives).
- Confirmation of enantiomeric excess (ee) using polarimetry or chiral HPLC with a cellulose-based column .
Q. How can researchers characterize the structural and chiral integrity of this compound?
- Methodological Answer : A combination of analytical techniques is required:
- NMR Spectroscopy : H and C NMR to confirm the presence of the 4-fluorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and propylamine backbone .
- X-ray Crystallography : To resolve absolute configuration, particularly if chiral centers are ambiguous in NMR .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 212.1 for the free base) .
Q. What stability challenges are associated with this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- Forced Degradation : Exposure to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 60°C for 24 hours) to identify degradation products like 4-fluorophenyl derivatives (e.g., bis(4-fluorophenyl)methanol) .
- Thermogravimetric Analysis (TGA) : To assess thermal decomposition thresholds.
- HPLC-MS Monitoring : Use reversed-phase C18 columns with mobile phases containing 0.1% formic acid to track degradation kinetics .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound, and what analytical thresholds are critical for pharmacological studies?
- Methodological Answer :
- Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol (80:20) + 0.1% diethylamine to separate (1R)- and (1S)-enantiomers .
- Acceptance Criteria : Enantiomeric purity >99.5% for in vivo studies, validated via limit tests (e.g., spiking with 0.1% (1S)-enantiomer to confirm detection limits) .
Q. What computational strategies are effective in predicting the metabolic pathways and toxicity of this compound?
- Methodological Answer :
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to model Phase I/II metabolism (e.g., N-demethylation or fluorophenyl hydroxylation).
- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP2D6) to predict competitive inhibition .
- Validation : Cross-reference predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor) .
Q. How can trace-level impurities (e.g., nitrosamines or process-related byproducts) be quantified in this compound batches?
- Methodological Answer :
- LC-MS/MS : Use multiple reaction monitoring (MRM) for nitrosamines (e.g., m/z 75→30 transition) with a limit of quantification (LOQ) ≤10 ppb .
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate basic impurities .
Q. What in vivo models are suitable for studying the blood-brain barrier (BBB) permeability of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
